

SR-3029: A Potent and Selective Inhibitor of Casein Kinase 1 δ/ϵ

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Compound of Interest

Compound Name: SR-3029

Cat. No.: B15605462

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Abstract

SR-3029 is a potent and selective, ATP-competitive small molecule inhibitor of Casein Kinase 1 delta (CK1 δ) and Casein Kinase 1 epsilon (CK1 ϵ).^{[1][2]} By targeting these key regulators of the Wnt/ β -catenin signaling pathway, **SR-3029** has emerged as a valuable tool for cancer research, particularly in the context of breast cancer and melanoma.^{[1][3]} This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SR-3029**, along with detailed experimental methodologies for its characterization.

Chemical Structure and Physicochemical Properties

SR-3029, with the chemical name N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine, is a purine-based heterocyclic compound.^[4] Its structure is characterized by a difluorinated benzimidazole moiety linked to a purine core, which also bears a morpholine and a fluorophenyl group. The crystal structure of **SR-3029** in complex with CK1 δ has been determined, providing insights into its binding mode within the ATP-binding pocket of the kinase.

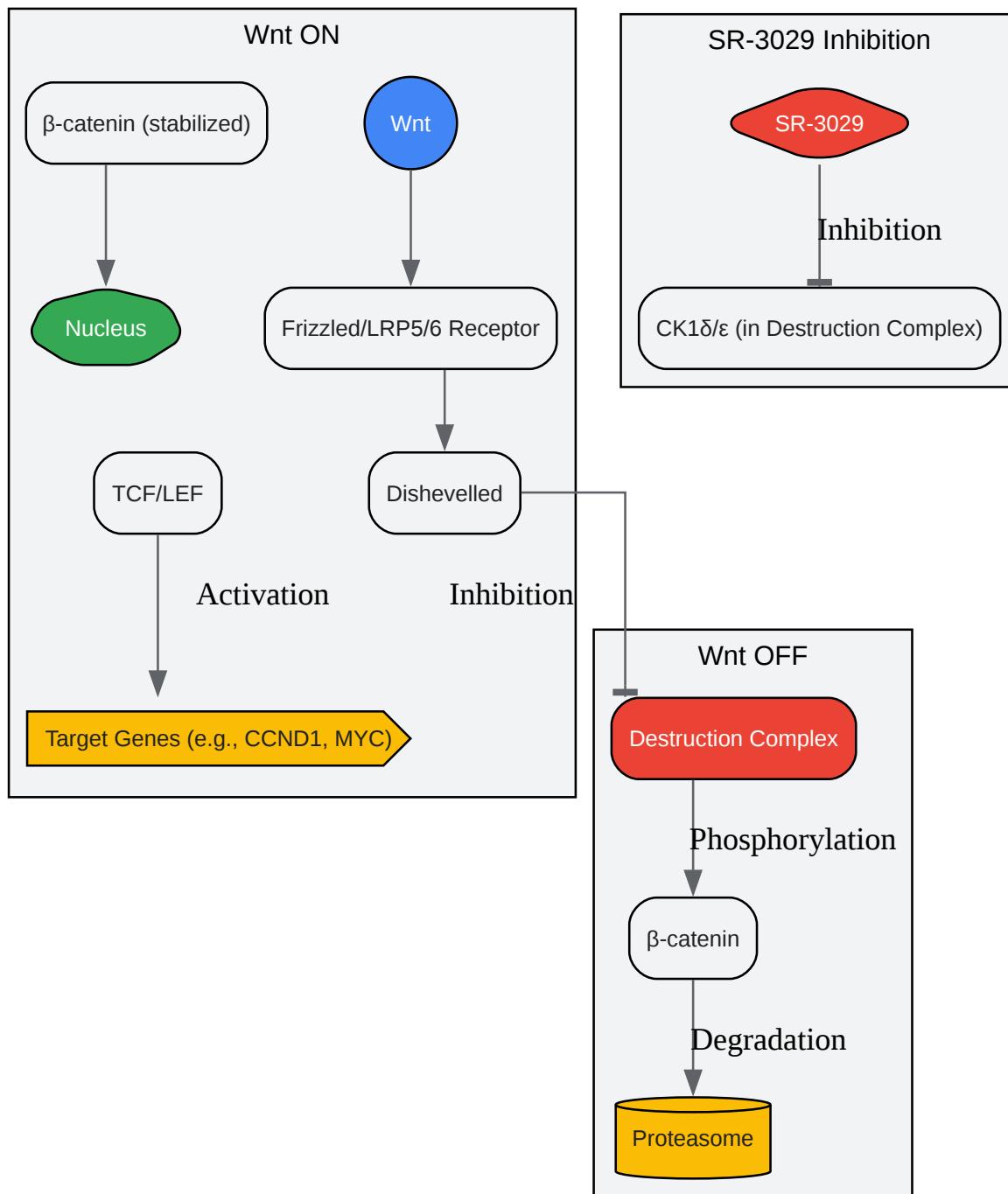
Table 1: Physicochemical Properties of **SR-3029**

Property	Value	Reference(s)
Chemical Formula	$C_{23}H_{19}F_3N_8O$	[1]
Molecular Weight	480.45 g/mol	[1]
CAS Number	1454585-06-8	[1]
Appearance	Solid	[5]
Purity	≥98%	[1]
Solubility	Soluble to 20 mM in DMSO. Insoluble in water and ethanol.	[1] [6]
Storage	Store at +4°C.	[1]

Mechanism of Action: Inhibition of CK1 δ / ϵ and the Wnt/ β -catenin Pathway

SR-3029 functions as a potent, ATP-competitive inhibitor of CK1 δ and CK1 ϵ .[\[2\]](#) These serine/threonine kinases are crucial components of the β -catenin destruction complex. In the absence of a Wnt signal, this complex phosphorylates β -catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt ligand binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the expression of target genes, such as CCND1 (Cyclin D1) and MYC, which are involved in cell proliferation.[\[5\]](#)

By inhibiting CK1 δ and CK1 ϵ , **SR-3029** prevents the phosphorylation and subsequent degradation of β -catenin, thereby suppressing the Wnt/ β -catenin signaling pathway.[\[5\]](#) This mechanism has been shown to be effective in cancer cells that are dependent on this pathway for their growth and survival.[\[7\]](#)



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **SR-3029**.

Biological Activity and In Vitro Efficacy

SR-3029 demonstrates potent inhibitory activity against CK1 δ and CK1 ϵ , with high selectivity over a broad panel of other kinases.[\[1\]](#) This translates to effective anti-proliferative activity in various cancer cell lines, particularly those with a dependency on the Wnt/ β -catenin pathway.

Table 2: In Vitro Inhibitory Activity of **SR-3029**

Target	IC ₅₀ (nM)	K _i (nM)	Cell Line (EC ₅₀)	EC ₅₀ (nM)	Reference(s)
CK1 δ	44	97	A375 (melanoma)	86	[1] [2] [5]
CK1 ϵ	260	97	MCF7 (breast cancer)	Less potent	[1] [2]
CDK4/cyclin D1	576	-	T47D (breast cancer)	Less potent	[2]
CDK4/cyclin D3	368	-	[2]		
CDK6/cyclin D1	428	-	[2]		
CDK6/cyclin D3	427	-	[2]		
FLT3	3000	-	[2]		

In Vivo Efficacy

Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of **SR-3029**. Administration of **SR-3029** has been shown to inhibit tumor growth and reduce the expression of nuclear β -catenin in tumor tissues.[\[2\]](#)

Table 3: In Vivo Efficacy of **SR-3029**

Xenograft Model	Dosage and Administration	Outcome	Reference(s)
MDA-MB-231 (Triple-Negative Breast Cancer)	20 mg/kg, daily, i.p.	Tumor growth inhibition	[2]
MDA-MB-468 (Triple-Negative Breast Cancer)	20 mg/kg, daily, i.p.	Tumor growth inhibition	[2]
SKBR3 (HER2+)	20 mg/kg, daily, i.p.	Tumor growth inhibition	[2]
BT474 (HER2+)	20 mg/kg, daily, i.p.	Tumor growth inhibition	[2]
Primary Patient-Derived Xenograft (PDX)	20 mg/kg, daily, i.p.	Tumor growth inhibition	[2]

Experimental Protocols

Synthesis of SR-3029

A detailed, step-by-step synthesis protocol for **SR-3029** is not publicly available in the reviewed literature. However, the synthesis is based on a purine scaffold, and the general methods for the synthesis of the key 2-(aminomethyl)benzimidazole intermediate have been described. The development of **SR-3029** started from a purine scaffold inhibitor identified through high-throughput screening.

In Vitro Cell Proliferation (MTT) Assay

This protocol is a general guideline for assessing the anti-proliferative effects of **SR-3029**.



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